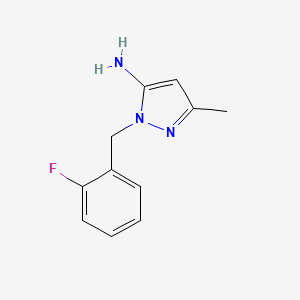

1-(2-氟苄基)-3-甲基-1H-吡唑-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-(2-Fluorobenzyl)-3-methyl-1H-pyrazol-5-amine” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .

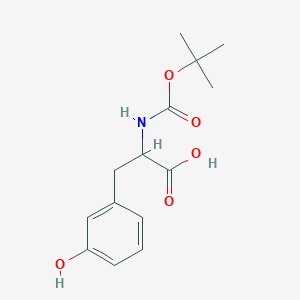

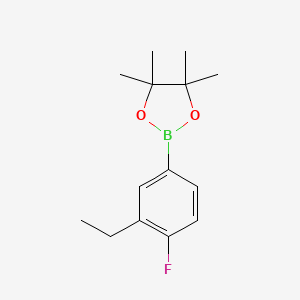

Molecular Structure Analysis

The molecular structure of “1-(2-Fluorobenzyl)-3-methyl-1H-pyrazol-5-amine” would likely include a pyrazole ring attached to a benzyl group with a fluorine atom and an amine group .

Chemical Reactions Analysis

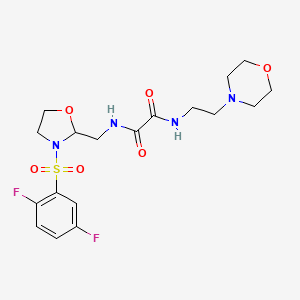

The chemical reactions of “1-(2-Fluorobenzyl)-3-methyl-1H-pyrazol-5-amine” would depend on the functional groups present in the molecule. The amine group might undergo reactions such as alkylation, acylation, and condensation .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Fluorobenzyl)-3-methyl-1H-pyrazol-5-amine” would depend on its molecular structure. For instance, the presence of the fluorobenzyl group might influence its polarity, solubility, and reactivity .

科学研究应用

有机催化转化

一项值得注意的应用涉及有机催化转化,例如高度非对映选择性和对映选择性的顺序1,4-加成/脱芳香氟化转化。此过程产率高、立体选择性强的氟化产物,突出了该化合物在合成具有复杂立体化学的氟化分子的实用性 (李等人,2012)。

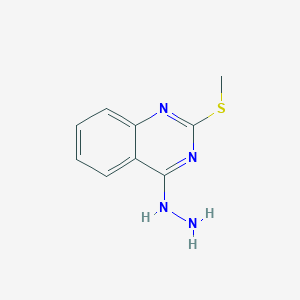

GPR39激动剂发现

对G蛋白偶联受体(GPR)的研究发现,1-(2-氟苄基)-3-甲基-1H-吡唑-5-胺的衍生物是GPR39的新型激动剂,这得益于基于小分子的筛选。这一发现强调了此类化合物在调节GPR39活性方面的潜力,为受体药理学和潜在治疗靶点提供了见解 (佐藤等人,2016)。

合成方法

该化合物已被用于取代的1H-吡唑并[3,4-b]喹啉的区域选择性合成,展示了其在构建含氮杂环方面的多功能性。此类方法对于开发高荧光强度化合物以用于有机发光二极管至关重要 (Szlachcic等人,2017)。

催化和材料科学

在催化和材料科学中,1-(2-氟苄基)-3-甲基-1H-吡唑-5-胺的衍生物已被用于合成用于碳水化合物分析的荧光标记,展示了该化合物在分析化学和诊断中的相关性 (蔡等人,2014)。

抗肿瘤和抗菌活性

该化合物及其衍生物已被探索用于抗肿瘤、抗真菌和抗菌活性。这些研究有助于识别新的药效基团并推进新型治疗剂的开发 (Titi等人,2020)。

作用机制

Target of Action

Similar compounds have been found to targetPhosphoenolpyruvate carboxykinase, cytosolic [GTP] in humans . This enzyme plays a crucial role in gluconeogenesis, the process that generates glucose from non-carbohydrate carbon substrates.

Mode of Action

It’s worth noting that compounds with similar structures have been found to stimulate soluble guanylate cyclase (sgc), an enzyme that catalyzes the conversion of gtp to cgmp . This leads to an increase in intracellular cGMP levels, which can have various downstream effects, including vasodilation and inhibition of platelet aggregation.

Biochemical Pathways

For instance, increased cGMP levels can activate protein kinase G (PKG), leading to the phosphorylation of various target proteins and affecting pathways related to smooth muscle relaxation, platelet aggregation, and neurotransmission .

Pharmacokinetics

Similar compounds have been found to have high oral bioavailability, dose-proportional pharmacokinetics, and a half-life of approximately 20-30 hours . Most of the drug metabolism is achieved by glucuronidation .

Result of Action

The increase in cgmp levels resulting from the stimulation of sgc can lead to smooth muscle relaxation and inhibition of platelet aggregation . These effects could potentially be beneficial in conditions such as hypertension and thrombosis.

安全和危害

未来方向

属性

IUPAC Name |

2-[(2-fluorophenyl)methyl]-5-methylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN3/c1-8-6-11(13)15(14-8)7-9-4-2-3-5-10(9)12/h2-6H,7,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGIFVJCFIWCRTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)CC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-difluorobenzyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2983459.png)

![4-[(E)-2-Cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoyl]-N,N-dimethyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide](/img/structure/B2983463.png)

![3-(2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)-6,7-dimethyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2983474.png)

![N-cyclopropyl-2-{[1-(2-methoxybenzoyl)piperidin-4-yl]methoxy}benzamide](/img/structure/B2983475.png)